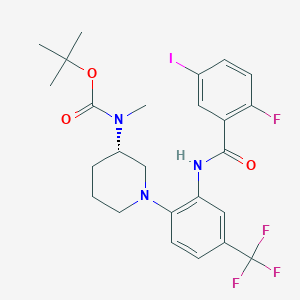
Levocetirizine N-Benzylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levocetirizine N-Benzylamide is a derivative of levocetirizine, which is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active R-enantiomer of cetirizine, known for its high affinity for the histamine H1 receptor, providing effective relief from allergy symptoms with minimal sedative effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levocetirizine N-Benzylamide can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with levocetirizine, which is prepared through the catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst.
Formation of N-Benzylamide: Levocetirizine is then reacted with benzylamine under appropriate conditions to form this compound. This reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Levocetirizine N-Benzylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Levocetirizine N-Benzylamide has various scientific research applications, including:
Chemistry: Used as a model compound in studying amide bond formation and reactivity.
Biology: Investigated for its potential effects on histamine receptors and allergic response pathways.
Medicine: Explored for its antihistamine properties and potential therapeutic applications in treating allergies.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mécanisme D'action
Levocetirizine N-Benzylamide exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing symptoms such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors . The compound’s high affinity for H1 receptors makes it effective in alleviating allergic symptoms with minimal sedative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: The racemic mixture from which levocetirizine is derived.
Loratadine: Another second-generation antihistamine with similar uses.
Fexofenadine: A non-sedative antihistamine used for treating allergic rhinitis and urticaria
Uniqueness
Levocetirizine N-Benzylamide stands out due to its high selectivity and affinity for histamine H1 receptors, leading to effective symptom relief with fewer side effects compared to other antihistamines. Its unique structure allows for targeted action, making it a valuable compound in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C28H32ClN3O2 |
|---|---|
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
N-benzyl-2-[2-[4-[(4-chloro-2-phenylphenyl)methyl]piperazin-1-yl]ethoxy]acetamide |
InChI |
InChI=1S/C28H32ClN3O2/c29-26-12-11-25(27(19-26)24-9-5-2-6-10-24)21-32-15-13-31(14-16-32)17-18-34-22-28(33)30-20-23-7-3-1-4-8-23/h1-12,19H,13-18,20-22H2,(H,30,33) |
Clé InChI |
YDOBZIPUJQLPKX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCC(=O)NCC2=CC=CC=C2)CC3=C(C=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14079890.png)

![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)


![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)



